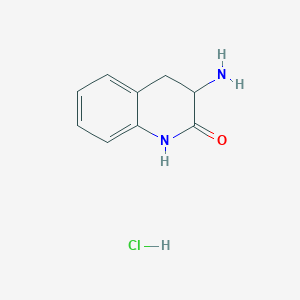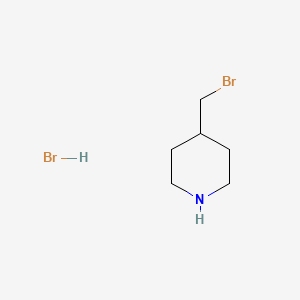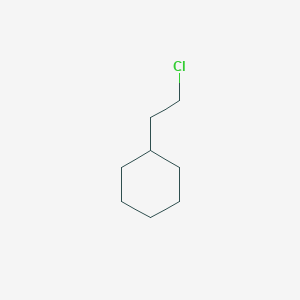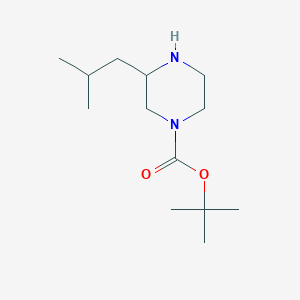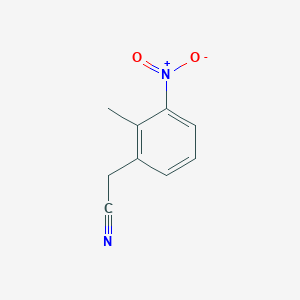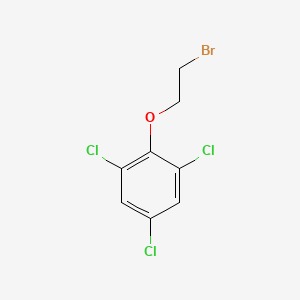
2-(2-Bromoethoxy)-1,3,5-trichlorobenzene
Vue d'ensemble
Description
2-(2-Bromoethoxy)-1,3,5-trichlorobenzene is a useful research compound. Its molecular formula is C8H6BrCl3O and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Triazidation and Photochemical Applications
- Trichlorobenzene derivatives, like 1,3,5-trichloro-2,4,6-trifluorobenzene, have been studied for their potential in forming triazides, which may be useful as photoactive cross-linking reagents in polymer chemistry and organic synthesis. These triazides are also explored for the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Catalytic Oxidation and Environmental Cleanup
- Catalytic studies have investigated the oxidation behavior of chlorinated benzenes like 1,3,5-trichlorobenzene. These studies are crucial in understanding the molecular structural properties affecting their oxidation rates, which is significant for environmental cleanup processes (Wang et al., 2015).
Dechlorination Methods
- Advanced methods for the dechlorination of trichlorobenzenes, such as 1,3,5-trichlorobenzene, have been developed. These methods use palladium on carbon support and solid hydrazine hydrochloride, yielding benzene in a short reaction time. Such methods are important for the detoxification of harmful organic compounds (Rodríguez & Lafuente, 2002).
Photoluminescence Properties
- Research on trichlorobenzene isomers, like 1,3,5-trichlorobenzene, has revealed their role as shape and luminescence tuners of nano/microcrystals. This includes their influence on the morphologies, structures, and photoluminescence properties of C70 nano/microcrystals (Liu et al., 2014).
Analytical Techniques
- Analytical methods have been developed for determining trichlorobenzene isomers in water samples, highlighting the importance of these compounds in environmental monitoring (Russo & Avino, 2001).
Spectroscopic Studies
- Spectroscopic studies, like the investigation of 2-bromo-1, 4-dichlorobenzene, provide insights into the molecular structure and reactivity of such compounds, which is crucial for understanding their behavior in various applications (Vennila et al., 2018).
Propriétés
IUPAC Name |
2-(2-bromoethoxy)-1,3,5-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl3O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLHGSIWKATBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543947 | |
| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26378-23-4 | |
| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26378-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
